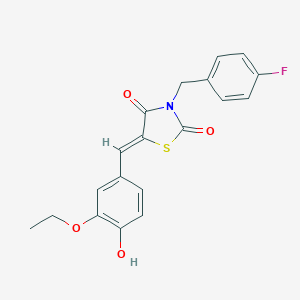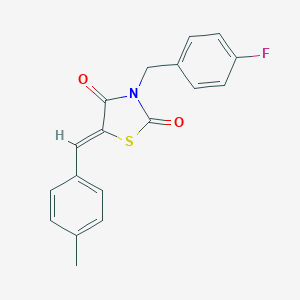![molecular formula C24H21ClN4O6 B302221 Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302221.png)
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the family of benzoates and is widely used in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also inhibits the activity of enzymes that are involved in the synthesis of bacterial and fungal cell walls, leading to their death.
Biochemical and Physiological Effects:
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate has various biochemical and physiological effects. It has shown to have significant antioxidant activity, which makes it a potential therapeutic agent for the treatment of oxidative stress-related disorders. It also has anti-inflammatory activity, which makes it a potential therapeutic agent for the treatment of inflammatory disorders. Moreover, it has shown to have neuroprotective activity, which makes it a potential therapeutic agent for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate has various advantages and limitations for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research. It is also stable and has a long shelf life, which makes it easy to store. However, it is a toxic compound that requires special handling and disposal procedures. Moreover, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate has various future directions for research. One of the future directions is to study its potential as an anti-cancer agent. Further studies are needed to understand its mechanism of action and to optimize its structure for better activity. Another future direction is to study its potential as a therapeutic agent for the treatment of neurological disorders. Further studies are needed to understand its mechanism of action and to optimize its structure for better activity. Moreover, further studies are needed to understand its potential as an antifungal and antibacterial agent, and to optimize its structure for better activity.
Méthodes De Synthèse
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate is a synthetic compound that can be synthesized through various methods. One of the most common methods is the reaction between 4-chloro-3-nitrobenzoic acid and 2-furoyl chloride in the presence of triethylamine. The resulting compound is then reacted with 2-cyano-N,N-bis(2-methoxyethyl)acetamide to form Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate.
Applications De Recherche Scientifique
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate has various scientific research applications. It is widely used in medicinal chemistry for the development of new drugs. It has shown potential as an anti-cancer agent, and studies have shown that it inhibits the growth of cancer cells. It is also used as an antifungal and antibacterial agent, and studies have shown that it has significant activity against various fungal and bacterial strains. Moreover, it is used in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate |
|---|---|
Formule moléculaire |
C24H21ClN4O6 |
Poids moléculaire |
496.9 g/mol |
Nom IUPAC |
methyl 4-chloro-3-[5-[(E)-[[2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetyl]hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C24H21ClN4O6/c1-14-8-16(12-32-2)19(10-26)23(28-14)34-13-22(30)29-27-11-17-5-7-21(35-17)18-9-15(24(31)33-3)4-6-20(18)25/h4-9,11H,12-13H2,1-3H3,(H,29,30)/b27-11+ |
Clé InChI |
XPUQJOABZYGLNN-LUOAPIJWSA-N |
SMILES isomérique |
CC1=CC(=C(C(=N1)OCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)OC)Cl)C#N)COC |
SMILES |
CC1=NC(=C(C(=C1)COC)C#N)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)OC)Cl |
SMILES canonique |
CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)OC)Cl)C#N)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B302139.png)


![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302148.png)
![ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302149.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302152.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302153.png)
![methyl 3-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302154.png)
![(5Z)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302156.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302157.png)
![3-(4-Fluorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302158.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)

![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302161.png)